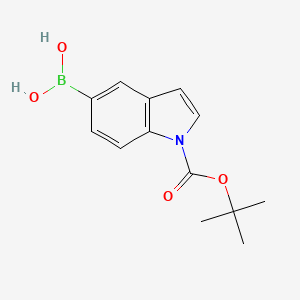
1H-Pirrol-3-carboxamida
Descripción general
Descripción
1H-Pyrrole-3-carboxamide, also known as Pyrrolidone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Desarrollo de Agonistas Inversos del Receptor 5-HT6
La 1H-Pirrol-3-carboxamida se ha utilizado como un andamio para desarrollar agonistas inversos del receptor 5-HT6 . Estos compuestos han mostrado actividad de mejora de la cognición, lo que los convierte en prometedores para el tratamiento de los déficits cognitivos asociados con varios trastornos neurológicos y psiquiátricos . El compuesto 27, derivado de la 2-fenil-1H-pirrol-3-carboxamida, ha mostrado alta selectividad y estabilidad metabólica, y ha demostrado propiedades procognitivas en modelos animales .
Estudios de Neuroprotección
En el campo de la neurociencia y la investigación de enfermedades neurodegenerativas, los derivados de la this compound se están investigando por sus potenciales efectos neuroprotectores. Estos estudios tienen como objetivo determinar si estos compuestos pueden proteger las neuronas del daño o la degeneración.
Desarrollo de Antagonistas para Receptores de Histamina
Los compuestos que contienen un motivo carboxamida, como la this compound, han mostrado diversas actividades biológicas importantes para el desarrollo potencial de fármacos . Por ejemplo, la dispirina, un alcaloide de bromopirrol, actúa como antagonista de los receptores de histamina α2A, H2 y H3 .
Aplicaciones Antivirales
La sceptrina, un compuesto que contiene un motivo carboxamida similar a la this compound, ha demostrado actividad antiviral . Esto sugiere posibles aplicaciones de la this compound en el desarrollo de nuevos fármacos antivirales .
Aplicaciones Antitumorales
La agelastatina-A y la yatakemicina, que contienen un motivo carboxamida similar a la this compound, han mostrado actividad antitumoral . Esto sugiere que la this compound podría utilizarse en el desarrollo de nuevos fármacos antitumorales .
Aplicaciones Antibacterianas
La estorniamida-A, un compuesto que contiene un motivo carboxamida similar a la this compound, ha demostrado actividad antibacteriana . Esto sugiere posibles aplicaciones de la this compound en el desarrollo de nuevos fármacos antibacterianos .
Aplicaciones de Inhibidores de Quinasas
La himenialdisina, un compuesto que contiene un motivo carboxamida similar a la this compound, actúa como un inhibidor de quinasas . Esto sugiere posibles aplicaciones de la this compound en el desarrollo de nuevos inhibidores de quinasas .
Ligantes de la Ranura Menor del ADN
La distamicina y la netropsina, que contienen un motivo carboxamida similar a la this compound, actúan como ligantes de la ranura menor del ADN . Esto sugiere posibles aplicaciones de la this compound en el desarrollo de nuevos ligantes de la ranura menor del ADN .
Mecanismo De Acción
Target of Action
1H-Pyrrole-3-carboxamide has been identified as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2) enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which is involved in gene silencing and is highly expressed in various malignant tumors .
Mode of Action
1H-Pyrrole-3-carboxamide interacts with EZH2, leading to the inhibition of this enzyme . This interaction results in a decrease in the trimethylation of H3K27, a histone modification associated with gene silencing .
Biochemical Pathways
The primary biochemical pathway affected by 1H-Pyrrole-3-carboxamide is the histone modification pathway. By inhibiting EZH2, 1H-Pyrrole-3-carboxamide reduces the level of H3K27 trimethylation, leading to the reactivation of previously silenced tumor suppressor genes .
Pharmacokinetics
Similar compounds have been shown to have good metabolic stability and brain penetration . These properties suggest that 1H-Pyrrole-3-carboxamide may also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The inhibition of EZH2 by 1H-Pyrrole-3-carboxamide leads to a decrease in the trimethylation of H3K27 . This change in histone modification status can reactivate silenced tumor suppressor genes, potentially leading to a decrease in tumor growth .
Análisis Bioquímico
Biochemical Properties
1H-Pyrrole-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor of EZH2 (enhancer of zeste homologue 2), a protein that is highly expressed in various malignant tumors . EZH2 can silence tumor suppressor genes via trimethylation of H3K27 . The interaction between 1H-Pyrrole-3-carboxamide and EZH2 could potentially be leveraged for anticancer therapies .
Cellular Effects
The effects of 1H-Pyrrole-3-carboxamide on cells are largely dependent on its interactions with various biomolecules. For example, its inhibitory effect on EZH2 can lead to the reactivation of silenced tumor suppressor genes, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1H-Pyrrole-3-carboxamide exerts its effects at the molecular level through various mechanisms. As an EZH2 inhibitor, it can prevent the trimethylation of H3K27, thereby preventing the silencing of tumor suppressor genes . This can lead to changes in gene expression and potentially inhibit the growth of cancer cells .
Temporal Effects in Laboratory Settings
It is known that the compound can exhibit potent inhibitory effects towards EZH2
Dosage Effects in Animal Models
The effects of 1H-Pyrrole-3-carboxamide at different dosages in animal models have not been extensively studied. It has been reported that a related compound, 2-Phenyl-1H-pyrrole-3-carboxamide, reversed scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in the attentional set-shifting task in rats .
Metabolic Pathways
Given its interactions with EZH2, it may be involved in pathways related to histone methylation .
Propiedades
IUPAC Name |
1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWIAIDKXNKXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597778 | |
| Record name | 1H-Pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71580-36-4 | |
| Record name | 1H-Pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Phenyl-1H-pyrrole-3-carboxamide interacts with the serotonin type 6 receptor (5-HT6R) and acts as an inverse agonist. [] This means it has the opposite effect of an agonist, which would typically activate the receptor. Instead, inverse agonists reduce the receptor's basal activity. Specifically, 2-Phenyl-1H-pyrrole-3-carboxamide has been shown to inhibit the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] This modulation of signaling pathways contributes to its potential cognition-enhancing effects. []
A: While the provided articles do not explicitly state the molecular formula and weight of Sunitinib, they do provide various spectroscopic data. For example, studies used FTIR, Raman, UV-vis, EPR, and NMR analyses to characterize Sunitinib and its copper complex. [] These techniques provide information about the compound's functional groups, electronic structure, and interactions with other molecules. Additionally, X-ray diffraction was used to determine the solid-state molecular structure of trichlorosunitinibcopper(II). []
A: Research on 1H-pyrrole-3-carboxamide derivatives reveals important SAR insights. For instance, modifying the 1H-pyrrolo[3,2-c]quinoline scaffold to 2-phenyl-1H-pyrrole-3-carboxamide resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6R. [] This change highlights the impact of structural modifications on the compound's interaction with the receptor and downstream signaling. Furthermore, studies on 2,5-dihydro-5-oxo-1H-pyrrole derivatives revealed structural features crucial for high aldose reductase (AR) inhibitory activity. [] These findings underscore the importance of understanding SAR for designing more potent and selective 1H-pyrrole-3-carboxamide derivatives with desired biological activities.
A: Several studies demonstrate the in vitro and in vivo efficacy of 1H-pyrrole-3-carboxamide derivatives. For example, compound 27, a 5-HT6R inverse agonist derived from 2-phenyl-1H-pyrrole-3-carboxamide, demonstrated procognitive properties in rats. [] In the novel object recognition test, it reversed scopolamine-induced memory decline, and in the attentional set-shifting task, it exhibited procognitive effects. [] These findings suggest potential therapeutic applications in cognitive disorders.
A: Researchers utilize various analytical methods for the characterization and quantification of 1H-pyrrole-3-carboxamide derivatives. These include techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay (ELISA). [, , ] These methods help determine crucial parameters such as ionization constants, concentrations in biological samples, and specific interactions with target molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



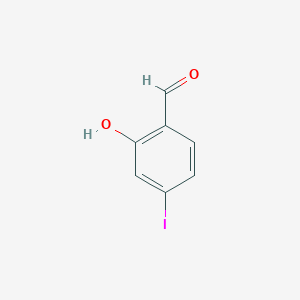


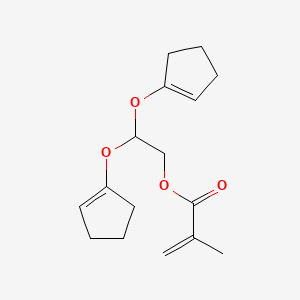
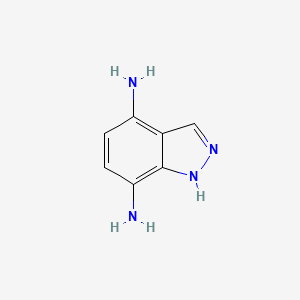

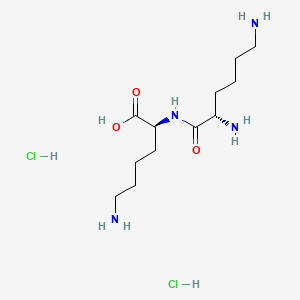
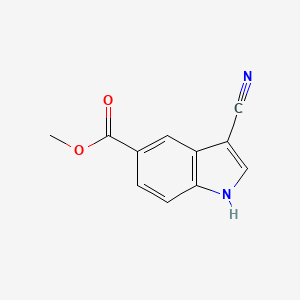
![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)
